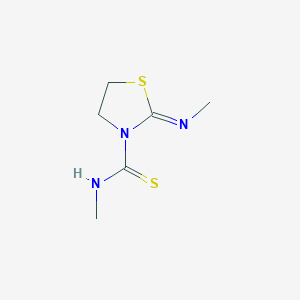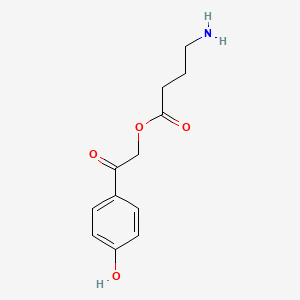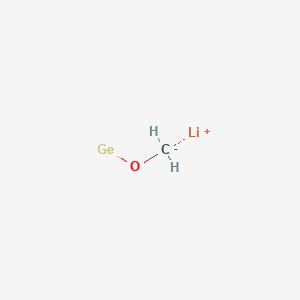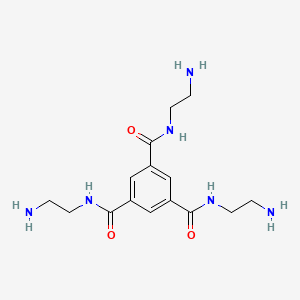
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, an imino group, and a carboxylic acid group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of chlorine atoms may result in the formation of various substituted dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications, including calcium channel blockers.
Imidazoles: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
3,5,6-Trichloro-1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple functional groups.
Propiedades
Número CAS |
144285-57-4 |
|---|---|
Fórmula molecular |
C6H3Cl3N2O3 |
Peso molecular |
257.5 g/mol |
Nombre IUPAC |
3,5,6-trichloro-1-hydroxy-4-iminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O3/c7-1-3(10)2(8)5(9)11(14)4(1)6(12)13/h10,14H,(H,12,13) |
Clave InChI |
ULUALBIDKDDWGF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N(C(=C(C1=N)Cl)Cl)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)








![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
